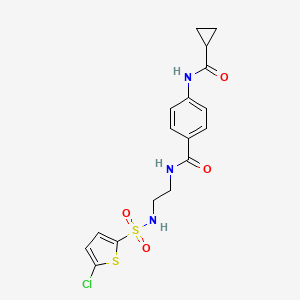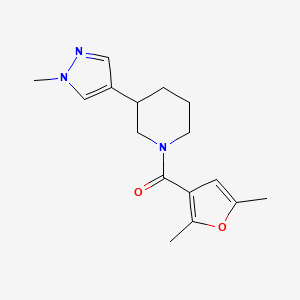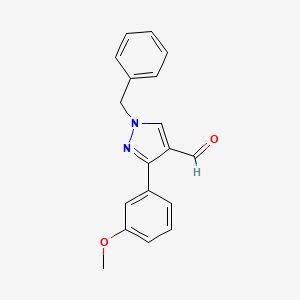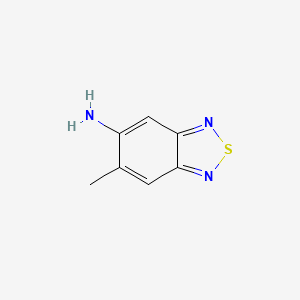
1-(3-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, also known as MTMU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTMU belongs to the class of tetrazole-containing compounds, which have been shown to possess various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Aplicaciones Científicas De Investigación
Urea Biosensors
Urea biosensors represent a significant area of research due to the critical role of urea monitoring in medical diagnostics and environmental applications. Urea, as an end product of nitrogen metabolism, when present in excessive concentrations, can lead to various health issues such as renal failure and liver diseases. Recent advances in biosensors for detecting urea concentrations involve using enzyme urease as a bioreceptor element. Various materials, including nanoparticles and conducting polymers, have been explored for enzyme immobilization, aiming to enhance the sensitivity and stability of urea biosensors (Botewad et al., 2021).
Agricultural Applications
Urea-based fertilizers are widely used in agriculture due to their high nitrogen content. However, their efficiency is often compromised by volatilization and leaching. Slow-release fertilizers, such as ureaform, have been developed to address these issues. Ureaform is a condensation product of urea and formaldehyde, offering controlled nitrogen release to crops, which leads to improved fertility management and reduced environmental pollution (Alexander & Helm, 1990).
Urease Inhibitors in Medical Applications
Urease inhibitors have potential applications in treating gastric and urinary tract infections caused by urease-producing bacteria like Helicobacter pylori. Although acetohydroxamic acid is the only clinically used urease inhibitor, its adverse effects highlight the need for exploring alternative compounds. The search for effective urease inhibitors has included various chemical classes, suggesting a broad interest in developing safer and more effective treatments (Kosikowska & Berlicki, 2011).
Environmental and Energy Applications
The exploration of urea as a hydrogen carrier for fuel cells presents an innovative approach to sustainable energy. Urea's abundance, low cost, and non-toxic properties make it an attractive candidate for hydrogen production and storage. Its application could significantly contribute to reducing greenhouse gas emissions and promoting renewable energy sources (Rollinson et al., 2011).
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-25-14-8-6-13(7-9-14)23-16(20-21-22-23)11-18-17(24)19-12-4-3-5-15(10-12)26-2/h3-10H,11H2,1-2H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAGRNMVUMVFSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-bromobenzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2923140.png)




![2-{1-[(pyridin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2923147.png)

![tert-butyl N-{1-[5-fluoro-2-(4-hydroxypiperidin-1-yl)phenyl]ethyl}carbamate](/img/structure/B2923149.png)
![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-fluorophenyl)acetamide](/img/structure/B2923150.png)


![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2923155.png)
![8-methoxy-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2923157.png)
